REACTION_CXSMILES
|
Cl.[C:2](=[NH:10])([O:7][CH2:8][CH3:9])[CH2:3][CH2:4][CH2:5][CH3:6].[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[NH:12]N.C(Cl)Cl.CO>C(O)C>[C:11]([NH:12][N:10]=[C:2]([O:7][CH2:8][CH3:9])[CH2:3][CH2:4][CH2:5][CH3:6])([O:15][CH2:16][CH3:17])=[O:14] |f:0.1|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CCCC)(OCC)=N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(NN)(=O)OCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Precipitation
|
Type
|
ADDITION
|
Details
|
occurred during the addition, which
|
Type
|
CUSTOM
|
Details
|
was accompanied by a rise in the internal temperature to -50° C
|
Type
|
WAIT
|
Details
|
to stand at 5° C. for 60 hours
|
Duration
|
60 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on a silica gel column (elution with 98.5:1.5 CH2Cl2 --MeOH)
|
Type
|
CUSTOM
|
Details
|
yielding a clear oil
|
Type
|
ADDITION
|
Details
|
a mixture of syn and anti isomers
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC)NN=C(CCCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |